molecular formula C18H15N5O2 B11018006 2-methyl-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide

2-methyl-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11018006
M. Wt: 333.3 g/mol
InChI Key: LXQCTFUEMBCZPJ-UHFFFAOYSA-N
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Description

  • The compound’s full name is quite a mouthful, so let’s break it down. It contains several key structural elements:
    • A triazolo[4,3-a]pyridine ring fused to an isoquinoline ring.
    • A carboxamide group (CONH₂) attached to the isoquinoline ring.
    • A methyl group (CH₃) at position 2 of the isoquinoline ring.
    • An oxo (carbonyl) group (C=O) adjacent to the carboxamide.
  • This compound belongs to the class of heterocyclic compounds, which often exhibit interesting biological activities.
  • Its complex structure suggests potential versatility in various applications.
  • Preparation Methods

  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Oxidation: Oxidative processes may modify the carbonyl group or other functional groups.

        Reduction: Reduction reactions could target the carbonyl group or other unsaturated bonds.

        Substitution: Nucleophilic substitutions at various positions are possible.

    • Common reagents include amines, thiols, and other nucleophiles.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

  • Mechanism of Action

    • The compound’s effects likely involve interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mechanism, including pathways affected.
  • Comparison with Similar Compounds

    • Similar compounds include other triazolo[4,3-a]pyridine derivatives.
    • Highlight its uniqueness, perhaps by comparing it to related structures with different substituents or functional groups.

    Remember that this compound’s potential lies in its diverse applications, and further studies are essential to unlock its full capabilities

    Properties

    Molecular Formula

    C18H15N5O2

    Molecular Weight

    333.3 g/mol

    IUPAC Name

    2-methyl-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)isoquinoline-4-carboxamide

    InChI

    InChI=1S/C18H15N5O2/c1-22-11-14(12-6-2-3-7-13(12)18(22)25)17(24)19-10-16-21-20-15-8-4-5-9-23(15)16/h2-9,11H,10H2,1H3,(H,19,24)

    InChI Key

    LXQCTFUEMBCZPJ-UHFFFAOYSA-N

    Canonical SMILES

    CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=NN=C4N3C=CC=C4

    Origin of Product

    United States

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